molecular formula C17H20N2S B1616321 Tienopramine CAS No. 37967-98-9

Tienopramine

Cat. No.: B1616321
CAS No.: 37967-98-9
M. Wt: 284.4 g/mol
InChI Key: JFAOODCMLJZILM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tienopramine involves the formation of the benzazepine core structure, followed by the introduction of the thiophene ring. The synthetic route typically includes the following steps:

    Formation of the Benzazepine Core: This step involves the cyclization of a suitable precursor to form the benzazepine ring system.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a series of reactions, including halogenation and subsequent substitution reactions.

    Final Modifications:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tienopramine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

Scientific Research Applications

Mechanism of Action

Tienopramine exerts its effects by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, thereby enhancing their effects. The compound binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of these neurotransmitters by neurons .

Comparison with Similar Compounds

Tienopramine is similar to other tricyclic antidepressants such as imipramine, clomipramine, and trimipramine. it is unique due to the presence of the thiophene ring instead of one of the benzene rings found in imipramine . This structural difference may contribute to variations in its pharmacological properties and effects.

List of Similar Compounds

Properties

CAS No.

37967-98-9

Molecular Formula

C17H20N2S

Molecular Weight

284.4 g/mol

IUPAC Name

N,N-dimethyl-3-thieno[3,2-b][1]benzazepin-10-ylpropan-1-amine

InChI

InChI=1S/C17H20N2S/c1-18(2)11-5-12-19-15-7-4-3-6-14(15)8-9-17-16(19)10-13-20-17/h3-4,6-10,13H,5,11-12H2,1-2H3

InChI Key

JFAOODCMLJZILM-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C2=C(C=CC3=CC=CC=C31)SC=C2

Canonical SMILES

CN(C)CCCN1C2=C(C=CC3=CC=CC=C31)SC=C2

Key on ui other cas no.

37967-98-9

Origin of Product

United States

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